molecular formula C14H12O3 B427352 Phenyl 2-phenoxyacetate CAS No. 25774-60-1

Phenyl 2-phenoxyacetate

Cat. No.: B427352
CAS No.: 25774-60-1
M. Wt: 228.24g/mol
InChI Key: PJANUNZPZUHMPM-UHFFFAOYSA-N
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Description

Phenyl 2-phenoxyacetate is a chemical compound that is part of many phenoxy herbicide derivatives . It is also known as 2-OXO-2-PHENYLETHYL ACETATE .


Synthesis Analysis

This compound can be synthesized from phenols and phenoxyacetic acid using compounds with known phytotoxic potential as starting materials . The synthesis involves the Steglich esterification process, employing DCC (N, N’-dicyclohexylcarbodiimide) and DMAP (N, N-dimethylpyridin-4-amine) in the presence of phenols .


Molecular Structure Analysis

Phenoxyacetic acid, a key component of this compound, is an O-phenyl derivative of glycolic acid .


Chemical Reactions Analysis

Phenoxyacetic acid, a precursor to this compound, is first synthesized and then used in the synthesis of seven esters through Steglich esterification . This process involves the use of DCC and DMAP in the presence of phenols .


Physical and Chemical Properties Analysis

Phenoxyacetic acid, a related compound, is a white or clear crystalline compound at room temperature . It has a solubility in water of 12 g/L and is highly soluble in organic solvents including ethanol, diethyl ether, and benzene .

Scientific Research Applications

  • Pharmacological Applications :

    • Synthesis and anticonvulsant activity: Benzimidazole derivatives synthesized from o-phenylenediamine and phenoxyacetic acid showed potent in vivo anticonvulsant effects in both MES and scPTZ screens, suggesting potential for epilepsy treatment (Shaharyar et al., 2016).
    • Hypolipidemic and antiplatelet activity: Phenoxyacetic acid derivatives, related to α-asarone, exhibited significant hypolipidemic and antiplatelet activities in different animal models, making them promising candidates for treating hyperlipidemia and thrombotic diseases (Pérez‐Pastén et al., 2006).
    • Impact on hemoglobin oxygen affinity: A series of substituted phenoxyacetic acids were studied for their ability to reduce hemoglobin's affinity for oxygen, providing insights into potential treatments for conditions like sickle cell anemia (Lalezari & Lalezari, 1989).
  • Environmental and Ecotoxicity Studies :

    • Ecotoxicity of derivatives: Research on ammonium chlorophenoxyacetate derivatives, related to phenoxyacetate herbicides, showed an unexpected increase in ecotoxicity upon oxygen by sulfur replacement, impacting the environmental safety of these compounds (Turek et al., 2020).
    • Degradation and kinetics in aqueous solutions: The ozonation process for degrading phenoxyacetic acid in water was studied, revealing various intermediates and proposing a degradation pathway. This is crucial for wastewater treatment and reducing environmental pollution (Dai et al., 2015).
  • Chemical and Material Science Applications :

    • Liquid crystalline polyacetylenes: The study of liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano and methoxy tails highlighted the synthesis and mesomorphic properties of these materials, which are important in the field of advanced materials (Kong & Tang, 1998).
    • Crystal structures of lanthanide complexes: The synthesis and characterization of lanthanide phenoxyacetate complexes with 1,10-phenanthroline were explored, contributing to the understanding of the structural and luminescence properties of these complexes (Hong et al., 2010).

Mechanism of Action

Phenoxyethanol, a related compound, has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum . It is not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms .

Safety and Hazards

Safety measures for handling Phenyl 2-phenoxyacetate include avoiding contact with skin and eyes, avoiding inhalation of vapour or mist, and keeping away from sources of ignition . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

Future Directions

There is a growing demand for herbicides that are more effective than conventional ones yet less harmful to ecosystems . The synthesis of Phenyl 2-phenoxyacetate and its derivatives could serve as inspiration for the synthesis of new semi-synthetic herbicides . Additionally, the structural modification of the basic molecules enables enhancing the pharmacological activities of these compounds .

Properties

IUPAC Name

phenyl 2-phenoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-14(17-13-9-5-2-6-10-13)11-16-12-7-3-1-4-8-12/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJANUNZPZUHMPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357987
Record name AI-020/12772001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25774-60-1
Record name AI-020/12772001
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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